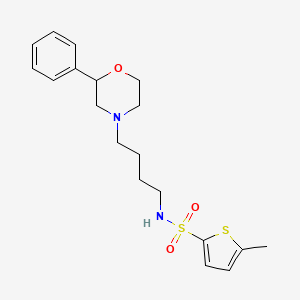

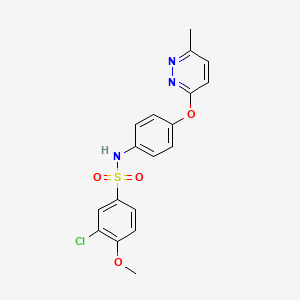

![molecular formula C20H15Cl3OS B2965628 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol CAS No. 252026-72-5](/img/structure/B2965628.png)

1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol, also known as 4-chloro-2-(2-chlorophenylsulfanyl)phenyl ethanol (CCPESPE), is a synthetic compound that has been studied extensively in recent years. It is a highly potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. CCPESPE has been studied for its potential use in the treatment of various inflammatory and pain conditions, as well as for its possible roles in cancer and cardiovascular diseases.

Applications De Recherche Scientifique

Overview

1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol is a chemical compound with potential applications in various scientific research areas. This review delves into the applications of this compound, focusing on its role in scientific studies and experiments, excluding drug use, dosage, and side effects. References from scientific literature are provided to support the information presented.

Environmental Implications and Bioremediation

One significant area of research involving chlorinated compounds similar to 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol is their environmental impact and potential for bioremediation. For instance, studies on DDT and its derivatives highlight the challenges and strategies for dealing with persistent organic pollutants in the environment. Bioremediation, the process of using microorganisms to degrade or transform contaminants, has been explored as a viable method for mitigating the environmental persistence of chlorinated compounds. Researchers have investigated the microbial degradation pathways, identifying specific strains capable of breaking down these pollutants and reducing their toxicity and longevity in ecosystems (Foght, April, Biggar, & Aislabie, 2001).

Analytical and Detection Techniques

In the field of analytical chemistry, chlorinated compounds including 1,1-Bis(4-chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]-1-ethanol can be used as reference standards or analytes in the development and optimization of detection methods. Techniques such as gas chromatography (GC), liquid chromatography (LC), and mass spectrometry (MS) have been employed to quantify and analyze the presence of chlorinated compounds in environmental samples. These analytical methods are crucial for monitoring pollution levels, understanding the distribution and fate of these compounds in nature, and assessing the effectiveness of remediation efforts.

Role in Energy Production and Biofuel Research

Chlorinated compounds have also been evaluated for their potential roles in energy production and as biofuel additives. Research on bioethanol production, for example, has explored the use of various lignocellulosic materials as substrates for ethanol fermentation. The optimization of hydrolysis and fermentation processes can lead to more efficient and sustainable biofuel production, offering an alternative to fossil fuels and reducing the carbon footprint of energy consumption (Swati, Haldar, Ganguly, & Chatterjee, 2013).

Propriétés

IUPAC Name |

1,1-bis(4-chlorophenyl)-2-(2-chlorophenyl)sulfanylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3OS/c21-16-9-5-14(6-10-16)20(24,15-7-11-17(22)12-8-15)13-25-19-4-2-1-3-18(19)23/h1-12,24H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIJPNLQOFBTKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2965548.png)

![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

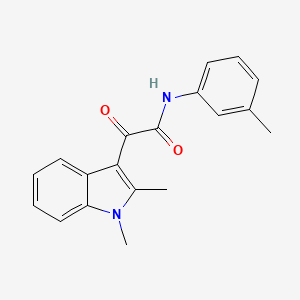

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2965553.png)

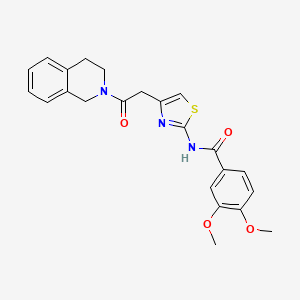

![1,3,7-trimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965555.png)

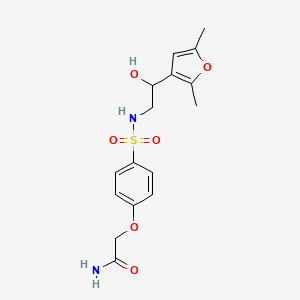

![N-(2-(N,N-diethylsulfamoyl)-4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2965556.png)

![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide](/img/structure/B2965559.png)

![7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2965562.png)